
N-Acetyl-DL-alanine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-DL-alanine-d7: is a deuterium-labeled analog of N-Acetyl-DL-alanine. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its unique properties that allow for precise tracking and quantification in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-DL-alanine-d7 typically involves the acetylation of DL-alanine with acetic anhydride in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to achieve the desired deuterium labeling. The product is then purified using chromatographic methods to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-DL-alanine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: N-Acetyl-DL-alanine-d7 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound in complex chemical systems .
Biology: In biological research, the compound is used to study metabolic pathways and enzyme kinetics. Its stable isotope labeling enables accurate quantification and analysis of metabolic processes .
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in identifying metabolic pathways and potential drug interactions .
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of drug products .
Mechanism of Action
The mechanism of action of N-Acetyl-DL-alanine-d7 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification in biological systems. This helps in understanding the pharmacokinetics and metabolism of drugs, as well as identifying potential metabolic pathways and interactions .
Comparison with Similar Compounds
N-Acetyl-DL-alanine: The non-deuterated analog of N-Acetyl-DL-alanine-d7.
N-Acetyl-DL-methionine: Another N-acetylated amino acid used in similar research applications
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracking and quantification in biological systems. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise measurement is crucial .
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2,3,3,3-tetradeuterio-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,2D3,3D |
InChI Key |
KTHDTJVBEPMMGL-YYWVXINBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC([2H])(C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


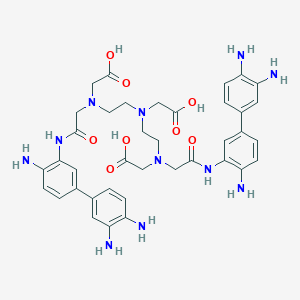


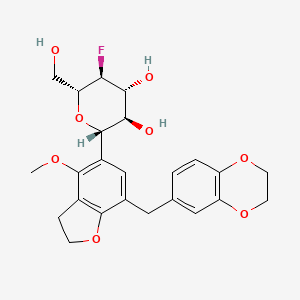
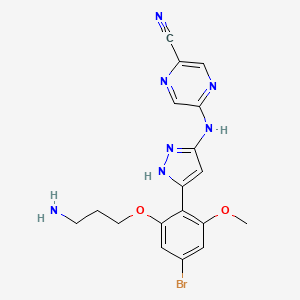
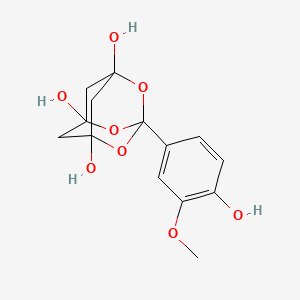
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
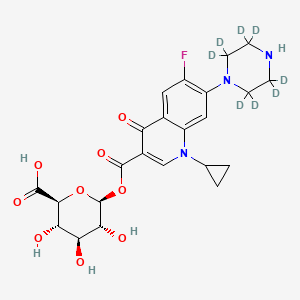
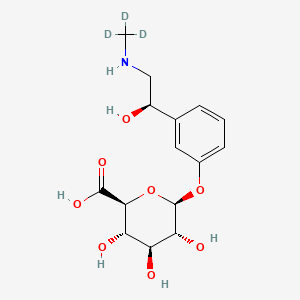
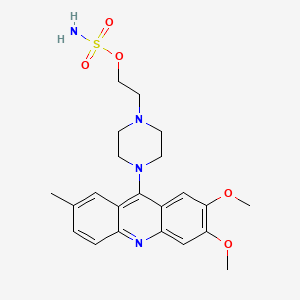
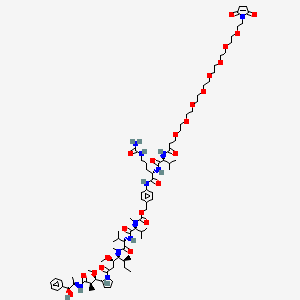
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)

![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)
